C3-Iodo vs. C3-Bromo in Pyrazolo[1,5-a]pyrimidine Regioselective Halogenation Yield
Under aqueous, room-temperature C3-selective halogenation using the PIDA/KX system, the 6-methyl-substituted pyrazolo[1,5-a]pyrimidine scaffold yields 84% of the C3-iodinated product (3ag) compared with a typical C3-brominated derivative yield of ~70–78% under analogous conditions. This 6–14 percentage point yield advantage for the iodo derivative translates to reduced material loss during building-block preparation [1].
| Evidence Dimension | Isolated yield of C3-halogenation at room temperature |
|---|---|
| Target Compound Data | 84% isolated yield (C3-iodinated product 3ag, 1.21 g scale) |
| Comparator Or Baseline | ~70–78% for C3-brominated pyrazolo[1,5-a]pyrimidine analogues under same PIDA/KX conditions |
| Quantified Difference | 6–14 absolute percentage points higher yield for iodo vs. bromo |
| Conditions | PIDA (1.2 equiv), KX (1.5 equiv), H₂O, rt, 3 h; substrate: 6-methyl-2-phenylpyrazolo[1,5-a]pyrimidine |
Why This Matters
Higher synthetic yield at the building-block stage reduces input costs and purification burden, directly lowering the cost per gram of advanced intermediates.
- [1] Chillal, A. S.; Bhawale, R. T.; Kshirsagar, U. A. Regioselective C(sp²)–H Halogenation of Pyrazolo[1,5-a]pyrimidines Facilitated by Hypervalent Iodine(III) under Aqueous and Ambient Conditions. *RSC Adv.* **2024**, *14*, 13095–13099. DOI: 10.1039/D4RA02090A. View Source
